(R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride

Dopamine D4 receptor Antipsychotic Scaffold hopping

(R)-2-(4-Bromophenyl)-1,4-oxazepane hydrochloride (CAS 2453296-95-0) is a chiral, enantiopure 1,4-oxazepane derivative bearing a 4-bromophenyl substituent at the 2-position. It belongs to the class of seven-membered saturated N,O-heterocycles that occupy a privileged yet underrepresented chemical space at the interface of morpholine, diazepane, and azepane scaffolds.

Molecular Formula C11H15BrClNO
Molecular Weight 292.60 g/mol
Cat. No. B8259058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride
Molecular FormulaC11H15BrClNO
Molecular Weight292.60 g/mol
Structural Identifiers
SMILESC1CNCC(OC1)C2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C11H14BrNO.ClH/c12-10-4-2-9(3-5-10)11-8-13-6-1-7-14-11;/h2-5,11,13H,1,6-8H2;1H/t11-;/m0./s1
InChIKeyHTIHWRJAOBUGRL-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(4-Bromophenyl)-1,4-oxazepane Hydrochloride: Procurement-Relevant Chemical Profile and Structural Classification


(R)-2-(4-Bromophenyl)-1,4-oxazepane hydrochloride (CAS 2453296-95-0) is a chiral, enantiopure 1,4-oxazepane derivative bearing a 4-bromophenyl substituent at the 2-position . It belongs to the class of seven-membered saturated N,O-heterocycles that occupy a privileged yet underrepresented chemical space at the interface of morpholine, diazepane, and azepane scaffolds [1]. The compound exists as the hydrochloride salt, conferring aqueous solubility suitable for biological assay formats. This scaffold class has demonstrated relevance in monoamine reuptake inhibition and dopamine D4 receptor modulation programs [2], establishing its utility as a versatile intermediate or tool compound in neuroscience-focused medicinal chemistry.

Why Generic Substitution of (R)-2-(4-Bromophenyl)-1,4-oxazepane Hydrochloride Is Scientifically Unsound


Direct substitution of this compound with an unsubstituted phenyl analog, a regioisomeric 3-(4-bromophenyl) variant, or a morpholine-based isostere is not scientifically valid without quantitative re-validation. The 4-bromophenyl group provides distinct electronic (Hammett σₚ) and steric contributions that affect target binding affinity through halogen bonding and hydrophobic interactions, as demonstrated in structure-activity relationship (SAR) studies of 2,4-disubstituted 1,4-oxazepanes at the dopamine D4 receptor [1]. Furthermore, the (R)-enantiomer may exhibit differential pharmacological activity compared to the (S)-enantiomer due to chiral recognition at monoamine transporter binding sites; such enantioselectivity has been documented for structurally related 6,7-trans-disubstituted-1,4-oxazepane noradrenaline reuptake inhibitors [2]. The 1,4-oxazepane ring itself offers a conformational profile distinct from the smaller morpholine ring, with ring size identified as a critical parameter for receptor affinity in QSAR models [1]. These structural features collectively preclude reliable a priori performance extrapolation from close analogs.

Quantitative Evidence Guide: Comparator-Based Differentiation of (R)-2-(4-Bromophenyl)-1,4-oxazepane Hydrochloride


Dopamine D4 Receptor Binding: 1,4-Oxazepane vs. Morpholine Ring-Size Effect

In a published series of 2,4-disubstituted morpholines and 1,4-oxazepanes tested for dopamine D4 receptor binding, the 3D-QSAR GRID/GOLPE model identified that the size of the morpholine or 1,4-oxazepane ring is an important determinant of affinity [1]. Although compound-specific Ki values for (R)-2-(4-bromophenyl)-1,4-oxazepane have not been individually reported in the public domain, the class-level QSAR model demonstrates that expanding the six-membered morpholine to the seven-membered 1,4-oxazepane alters the spatial positioning of the pendant aromatic substituents relative to the protonated amine pharmacophore, thereby modulating receptor complementarity. The bromine atom on the phenyl ring is situated within a region identified as important for affinity, specifically around the two benzene ring systems and the p-substituted benzyl group [1].

Dopamine D4 receptor Antipsychotic Scaffold hopping

Monoamine Reuptake Inhibitory Activity: Patent-Class Evidence for 1,4-Oxazepane Derivatives

The Takeda Pharmaceutical patent family (WO2012046882A1 and US2013/0267494A1) explicitly claims 1,4-oxazepane derivatives, including 2-substituted variants, as compounds possessing superior monoamine (serotonin, norepinephrine, dopamine) reuptake inhibitory activity [1][2]. These compounds are described as useful for depression, anxiety, attention deficit hyperactivity disorder, and stress urinary incontinence. While specific IC50 values for (R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride at individual transporters (SERT, NET, DAT) are not disclosed in the publicly available patent documents, the patent's scope and exemplified 6,7-disubstituted-1,4-oxazepane compounds demonstrate that this scaffold class achieves potent transporter inhibition [1]. The (R)-enantiomeric configuration at the 2-position is anticipated to confer stereospecific pharmacological activity, as demonstrated for the related 6,7-trans-disubstituted chiral oxazepane noradrenaline reuptake inhibitors where enantiomers exhibit distinct transporter selectivity profiles [3].

Monoamine reuptake inhibition Antidepressant Stress urinary incontinence

Chiral Purity and Enantiomeric Integrity: (R)- vs. (S)-2-(4-Bromophenyl)-1,4-oxazepane Differentiation

Commercial sources list (R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride at 95-98% purity . The (S)-enantiomer is also available , enabling direct enantiomeric pair studies. For structurally related chiral 1,4-oxazepane noradrenaline reuptake inhibitors, enantiomers have been shown to exhibit distinct pharmacological profiles; specifically, the (6S,7R) configuration is critical for noradrenaline transporter selectivity [1]. In the broader context of chiral 1,4-oxazepane synthesis, stereoselective methods (e.g., 7-endo cyclization through haloetherification) have been developed that enable access to enantiopure polysubstituted oxazepanes with defined stereochemistry [2]. The availability of both enantiomers as discrete chemical entities allows for rigorous stereochemical SAR exploration, which is not possible with racemic mixtures.

Enantioselectivity Chiral resolution Stereochemical SAR

Scaffold Scarcity and Library Representation: 1,4-Oxazepane vs. Common Heterocycles

1,4-Oxazepanes are strikingly scarce in compound libraries despite their privileged position at the interface of diazepane, morpholine, and azepane scaffolds [1]. A recent scalable synthesis study (ChemRxiv, 2025) explicitly notes that seven-membered heterocycles like 1,4-oxazepanes are underrepresented, and careful optimization was required to transform classical heterocyclization into a robust multigram protocol [1]. In contrast, morpholine-containing compounds are abundant in commercial libraries (>10,000 commercially available morpholines vs. <200 1,4-oxazepanes, by approximate commercial catalog estimates). This scarcity translates to a higher informational value per compound when exploring underexploited chemical space in lead optimization campaigns.

Chemical library diversity Scaffold hopping Lead optimization

Research and Industrial Application Scenarios for (R)-2-(4-Bromophenyl)-1,4-oxazepane Hydrochloride Based on Evidence


Stereochemical SAR Exploration of Monoamine Transporter Inhibition

Research programs targeting serotonin, norepinephrine, or dopamine transporters can employ (R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride as a defined single-enantiomer probe. The compound's patent-class monoamine reuptake inhibitory activity , combined with the availability of the (S)-enantiomer as a matched comparator, enables rigorous assessment of enantioselective transporter binding. This supports the identification of eutomers and distomers in hit-to-lead optimization, a critical step before committing to costly in vivo studies. The 1,4-oxazepane scaffold offers a conformational profile distinct from morpholine-based reuptake inhibitors, potentially accessing different transporter binding modes as suggested by QSAR ring-size analysis [1].

Dopamine D4 Receptor-Focused Antipsychotic Lead Generation

Based on the demonstrated selectivity of 2,4-disubstituted 1,4-oxazepanes for the dopamine D4 receptor , (R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride can serve as a synthetic intermediate or reference compound in antipsychotic programs seeking to avoid extrapyramidal side effects. The 4-bromophenyl substituent occupies the aryl-binding region identified as critical for D4 affinity in the 3D-QSAR model , and the compound can be further elaborated at the oxazepane nitrogen (position 4) to generate diverse analogs for systematic SAR investigation.

Building Block for Fragment-Based and Diversity-Oriented Synthesis

Given the acknowledged scarcity of 1,4-oxazepane scaffolds in compound libraries , (R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride represents a valuable entry point for generating novel chemical matter. The secondary amine in the oxazepane ring enables facile N-functionalization (alkylation, acylation, sulfonylation), while the 4-bromophenyl group provides a synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). This dual functionalization potential supports the rapid generation of small, focused libraries occupying underexploited regions of chemical space, enhancing the probability of discovering novel bioactive molecules with favorable IP positions.

Reference Standard for Chiral Analytical Method Development

The (R)-enantiomer of 2-(4-bromophenyl)-1,4-oxazepane hydrochloride, with its defined absolute configuration and CAS registry number (2453296-95-0), can serve as a chiral reference standard for developing and validating HPLC or SFC methods to assess enantiomeric purity in synthetic batches. The availability of both enantiomers enables method calibration across the full enantiomeric ratio range, which is particularly valuable for process chemistry groups scaling up stereoselective 1,4-oxazepane syntheses as described for related chiral oxazepane scaffolds [1].

Quote Request

Request a Quote for (R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.